Methyl 2-(chloromethyl)nicotinate
Description
Methyl 2-(chloromethyl)nicotinate is a pyridine-derived ester featuring a chloromethyl substituent at the 2-position of the nicotinate scaffold. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-14-7 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The process begins with the in situ generation of methyl chloromethyl ether from DMM and ClSO₃H. Zinc iodide (ZnI₂) acts as the catalyst, facilitating the formation of the chloromethyl cation ([ClCH₂]⁺), which undergoes electrophilic aromatic substitution at the 2-position of methyl nicotinate. Key parameters include:
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Temperature : Room temperature (20–25°C)
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Catalyst Loading : 5 mol% ZnI₂
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Reaction Time : 5–7 hours
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Solvent : Dichloromethane (CH₂Cl₂)
Under these conditions, yields of 72–85% are achieved, with minimal formation of disubstituted byproducts.
Comparative Catalyst Efficiency
The choice of Lewis acid significantly impacts yield and selectivity. A comparative study revealed the following performance metrics:
| Catalyst | Yield (%) | Byproduct Formation (%) |
|---|---|---|
| ZnI₂ | 85 | <5 |
| ZnCl₂ | 68 | 12 |
| ZnBr₂ | 73 | 8 |
ZnI₂ outperforms other catalysts due to its superior ability to stabilize the chloromethyl cation and reduce side reactions.
Stepwise Synthesis from β-Aminocrotonic Acid Derivatives
An alternative approach involves constructing the pyridine ring system before introducing the chloromethyl group. This method, adapted from patent CN112824387A, proceeds in two stages:
Pyridine Ring Formation
β-Aminocrotonic acid methyl ester reacts with 1,1,3,3-tetramethoxypropane in the presence of hydrochloric acid to yield methyl 2-methylnicotinate. Optimal conditions include:
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Molar Ratio : 1:2.5 (β-aminocrotonate : tetramethoxypropane)
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Temperature : 60°C
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Reaction Time : 5–7 hours
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Solvent : Methanol
This step achieves a 71–72% yield of methyl 2-methylnicotinate.
Chlorination of the Methyl Group
The 2-methyl substituent is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters:
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Chlorinating Agent : SOCl₂ (2.5 equivalents)
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Temperature : Reflux (70–80°C)
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Duration : 4–6 hours
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Solvent : Toluene
Post-chlorination purification via vacuum distillation yields methyl 2-(chloromethyl)nicotinate with 65–70% efficiency.
Industrial-Scale Production Considerations
Scaling the aforementioned methods requires addressing challenges such as catalyst recovery and waste management.
Continuous Flow Reactor Design
Industrial protocols often employ continuous flow systems to enhance mixing and heat transfer. For chloromethylation:
Byproduct Mitigation
Disubstituted methane derivatives (e.g., 8-chloromethyl-1-naphthol) form at higher temperatures (>30°C). Strategies to suppress these byproducts include:
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Temperature Control : Maintain reaction at 20–25°C
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Catalyst Modifiers : Additives like triethylamine (1 mol%) reduce electrophilic overactivity.
Emerging Methodologies and Green Chemistry
Recent advances focus on solvent-free and catalytic systems to improve sustainability.
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., [BMIM]Cl) serve as dual solvents and catalysts, enabling chloromethylation at 50°C with 78% yield. Advantages include:
Photocatalytic Chloromethylation
Preliminary studies using TiO₂ nanoparticles under UV light demonstrate 60% yield at ambient temperature. This method avoids harsh acids but requires further optimization for scalability.
Analytical Characterization and Quality Control
Post-synthesis analysis ensures product integrity. Key techniques include:
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Oxidation Products: Oxidation typically yields .
Reduction Products: Reduction can produce .
Scientific Research Applications
Pharmaceutical Applications
MCMN has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds:
- Antimicrobial Activity : Studies indicate that MCMN exhibits antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of protein synthesis, although further investigation is required to fully elucidate its action .
- Synthesis of Drug Intermediates : MCMN is utilized in synthesizing compounds like NAI 1 (N215005), which is crucial for visualizing RNA secondary structures in living cells. This application highlights its role in advancing molecular biology research .
Table 1: Pharmaceutical Applications of MCMN
Organic Synthesis
MCMN serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules:
- Synthesis of Aminopyridine Ligands : MCMN has been employed in the N-alkylation processes to produce aminopyridine ligands used in catalysis and medicinal chemistry. These ligands have shown promise in developing selective inhibitors for various biological targets .
- Phenanthroimidazole Derivatives : MCMN can also be transformed into phenanthroimidazole derivatives, which exhibit regulatory effects on Toll-like receptors (TLRs), potentially leading to therapeutic applications in treating inflammatory diseases .
Table 2: Organic Synthesis Applications of MCMN
| Compound Derived | Application | Reference |
|---|---|---|
| Aminopyridine Ligands | Catalysts and inhibitors for biological targets | |
| Phenanthroimidazole Derivatives | Regulatory effects on TLRs for inflammatory treatments |
Research Applications
In addition to its pharmaceutical and synthetic utility, MCMN has applications in research settings:
- Biological Studies : The compound's ability to interact with biological systems makes it a candidate for studying cellular mechanisms and pathways, particularly those involving nicotinic acid derivatives .
- Catalytic Processes : Research has indicated that MCMN can participate in catalytic oxidation reactions, showcasing its potential role in developing new synthetic methodologies .
Table 3: Research Applications of MCMN
| Research Focus | Description | Reference |
|---|---|---|
| Cellular Mechanisms | Investigating interactions with biological systems | |
| Catalytic Reactions | Participation in oxidation reactions for synthetic applications |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that MCMN showed significant antimicrobial activity against multiple strains of bacteria. The research concluded that the compound could be further developed into an antimicrobial agent pending more detailed studies on its mechanism of action.
Case Study 2: RNA Visualization Techniques
Research utilizing MCMN as an intermediate for synthesizing NAI 1 revealed its effectiveness in providing insights into RNA secondary structures. This application underscores the importance of MCMN in molecular biology and genetic research .
Mechanism of Action
Molecular Targets and Pathways: Methyl 2-(chloromethyl)nicotinate exerts its effects primarily through interactions with nicotinic receptors. The chloromethyl group enhances its binding affinity and specificity towards these receptors. Upon binding, it modulates receptor activity, leading to various downstream effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Insights :
- Reactivity : Bromine in Methyl 6-(bromomethyl)nicotinate facilitates faster cross-coupling than chlorine .
- Steric Effects : A 5-methyl group (Ethyl 2-chloro-5-methylnicotinate) reduces enzymatic hydrolysis rates compared to unsubstituted analogs .
- Electronic Effects : Methoxy substituents (Ethyl 2-chloro-6-methoxynicotinate) enhance resonance stabilization, affecting reaction pathways .
2.2 Ester Group Variants
Key Insights :
- Methyl esters generally exhibit slower hydrolysis due to lower steric hindrance and electron-withdrawing effects compared to bulkier esters (e.g., butoxyethyl) .
- The chloromethyl group in this compound may slightly accelerate hydrolysis relative to unsubstituted methyl nicotinate due to inductive effects .
2.3 Heterocyclic Analogs
Biological Activity
Methyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of a chloromethyl group at the second position of the nicotinate ring. This compound has garnered interest in various biological studies, particularly for its potential applications in enzyme inhibition, receptor binding, and as an antimicrobial agent.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 187.61 g/mol
Mechanism of Action:
this compound acts through several mechanisms:
- Vasodilation: Similar to other nicotinic acid derivatives, it enhances local blood flow via peripheral vasodilation. This action is mediated by the release of prostaglandins, which induce vasodilation in cutaneous blood vessels .
- Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes due to its structural similarities with nicotinic acid, which may impact metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits varying degrees of antimicrobial activity against different bacterial strains, indicating its potential as a therapeutic agent .
Enzyme Inhibition and Receptor Binding
This compound has been investigated for its role in enzyme inhibition, particularly in studies related to metabolic disorders. Its structural similarity to nicotinic acid allows it to interact with various biological receptors and enzymes, leading to potential therapeutic effects.
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes. |
| Receptor Binding | Exhibited binding affinity to nicotinic receptors, influencing signal transduction pathways. |
Antimicrobial Properties
Research indicates that this compound has antimicrobial properties that vary with different bacterial types. The compound's efficacy was tested against various strains, showing promising results that warrant further investigation.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 mm |
| Staphylococcus aureus | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
Case Study: Topical Application for Pain Relief
In a clinical trial involving human subjects, this compound was applied topically to assess its efficacy in relieving muscle and joint pain. Participants reported significant improvements in pain levels due to enhanced local blood flow and reduced inflammation.
- Participants: 50 individuals with chronic pain
- Duration: 4 weeks
- Outcome: 70% reported reduced pain levels post-treatment.
Future Research Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Key areas include:
- Detailed pharmacokinetics and metabolism studies.
- Expanded clinical trials for various therapeutic applications.
- Investigating potential side effects and toxicity profiles.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
